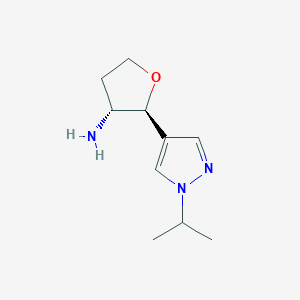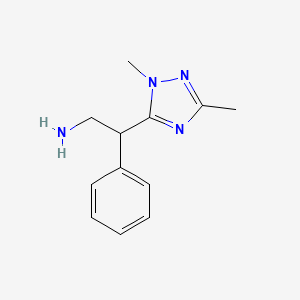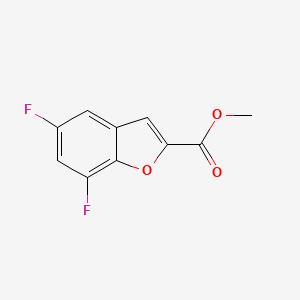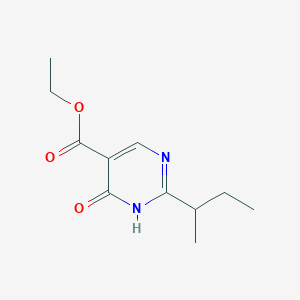
4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and two methyl groups on the pyrazole ring
準備方法
The synthesis of 4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 2,4-dichlorobenzaldehyde with acetylacetone in the presence of a base, such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Continuous flow microreactor systems have been explored to improve reaction efficiency and yield. These systems allow for better control of reaction parameters, such as temperature and residence time, leading to higher yields and reduced waste .
化学反応の分析
4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules
Biology: In biological research, pyrazole derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators.
Medicine: Pyrazole derivatives, including this compound, have shown promise in medicinal chemistry for their potential anti-inflammatory, analgesic, and anticancer activities.
作用機序
The mechanism of action of 4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and substituents. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Further studies are needed to elucidate the exact molecular pathways involved .
類似化合物との比較
4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one can be compared with other pyrazole derivatives, such as:
4-(2,4-Dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one: This compound lacks the two methyl groups on the pyrazole ring, which may affect its reactivity and biological activity.
4-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrazole: This derivative has a fully aromatic pyrazole ring, which may influence its chemical properties and interactions with molecular targets.
4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2,3-triazole:
特性
CAS番号 |
113870-96-5 |
|---|---|
分子式 |
C11H10Cl2N2O |
分子量 |
257.11 g/mol |
IUPAC名 |
4-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H10Cl2N2O/c1-6-10(11(16)15(2)14-6)8-4-3-7(12)5-9(8)13/h3-5,14H,1-2H3 |
InChIキー |
OVDMGVVYYJSBQL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1)C)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-cyclopropyl-8,9-difluoro-7-methoxy-4-oxo-4,6-dihydro-2H-1l3-[1,3]dioxino[5,6-c]quinoline-2,2-diyl diacetate](/img/structure/B13641121.png)

![3-amino-4-[4-(2-amino-4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13641136.png)

![tert-Butyl (3aS,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide](/img/structure/B13641146.png)




